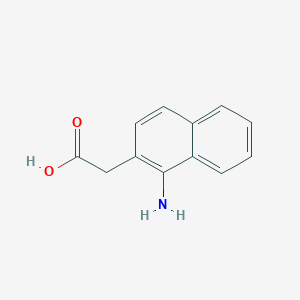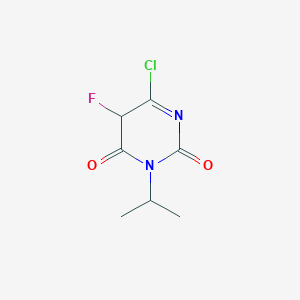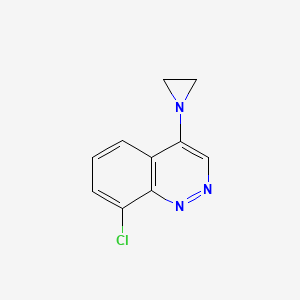![molecular formula C15H9N B11895809 4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H9N It is a derivative of biphenyl, where an ethynyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile typically involves the coupling of 4-bromo-[1,1’-biphenyl]-2-carbonitrile with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitrile group, making it less polar and potentially less reactive in certain contexts.
4-Bromo-[1,1’-biphenyl]-2-carbonitrile: Contains a bromine atom instead of an ethynyl group, affecting its reactivity and applications.
4-Ethynyl-[1,1’-biphenyl]-4-carbonitrile: The position of the nitrile group is different, which can influence the compound’s chemical properties and reactivity.
Uniqueness
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C15H9N |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-ethynyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-8-9-15(14(10-12)11-16)13-6-4-3-5-7-13/h1,3-10H |
Clé InChI |
QKLBJBRUBWBLAV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)





![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)





